N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline
Overview
Description
Starting Material: The nitrated intermediate.
Reaction Conditions: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide in the presence of a catalyst like copper powder under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, distillation, and chromatography to achieve the desired purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline typically involves multiple steps:
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Formation of the Phenoxyethyl Intermediate
Starting Materials: 3-methylphenol and 2-chloroethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions to form 2-(3-methylphenoxy)ethylamine.
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Nitration
Starting Material: 2-(3-methylphenoxy)ethylamine.
Reaction Conditions: The nitration is performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the amine group.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the methyl group to a carboxylic acid.
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Reduction
Reagents: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Conditions: Conducted under atmospheric or elevated pressure.
Products: Reduction of the nitro group to an amine.
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Substitution
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Carried out in the presence of a Lewis acid catalyst.
Products: Halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium, lithium aluminum hydride.
Catalysts: Copper powder, palladium on carbon, Lewis acids.
Scientific Research Applications
N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, which could lead to new insights in biochemistry and molecular biology.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism by which N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline exerts its effects depends on its application:
Pharmacological Action: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactivity: The presence of electron-withdrawing groups like nitro and trifluoromethyl can influence the compound’s reactivity, making it a useful intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline: Lacks the trifluoromethyl group, which may result in different chemical properties and reactivity.
N-[2-(3-methylphenoxy)ethyl]-4-(trifluoromethyl)aniline:
N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-methylaniline: Substitutes the trifluoromethyl group with a methyl group, altering its electronic properties.
Uniqueness
N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and reactivity.
Properties
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-11-3-2-4-13(9-11)24-8-7-20-14-6-5-12(16(17,18)19)10-15(14)21(22)23/h2-6,9-10,20H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKDMLJBKKKNKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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